4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene
CAS No.:
Cat. No.: VC18027173
Molecular Formula: C16H20N2O2
Molecular Weight: 277.37 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene -](/images/structure/VC18027173.png)
Specification
Molecular Formula | C16H20N2O2 |
---|---|
Molecular Weight | 277.37 g/mol |
IUPAC Name | 3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |
Standard InChI | InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2 |
Standard InChI Key | VAQWDIFLYGGQLK-WNWXXORZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Canonical SMILES | CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene is a deuterated derivative of a pyrrolinone-carboxamide scaffold. Its structure comprises:
-
A benzene ring substituted at the para position with an ethyl group.
-
A pyrrolinone moiety (3-ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl) linked via a carboxamido-ethyl spacer.
-
Deuterium labeling at the ethyl group (d5), replacing five hydrogen atoms with deuterium.
The molecular formula is C₁₆H₁₆D₅N₃O₂, with a molecular weight of 356.48 g/mol (calculated from analogs ). The deuterium substitution enhances metabolic stability, making the compound valuable in pharmacokinetic and tracer studies .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound is inferred from methodologies used for its non-deuterated analog, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide (CAS 119018-29-0) . A plausible route involves:
-
Chlorosulfonation: Reacting the benzene precursor with chlorosulfonic acid at 80°C to introduce the sulfonyl chloride group .
-
Ammonolysis: Treating the intermediate with aqueous ammonia to yield the sulfonamide .
-
Deuterium Incorporation: Replacing the ethyl group’s hydrogens with deuterium via catalytic exchange or deuterated reagent synthesis .
Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Chlorosulfonic acid, 80°C, 0.5 hr | 97.8% |
2 | NH₃/H₂O, 80°C, 1.5 hr | 78.08% purity |
3 | D₂O/Deuterated solvents | Variable |
Physicochemical Properties
Thermal and Solubility Profile
Data from the non-deuterated analog (CAS 119018-29-0) provides baseline properties :
Property | Value |
---|---|
Melting Point | 177–179°C |
Density | 1.304 g/cm³ |
Solubility | Slightly soluble in DMSO, methanol |
pKa | 10.16 ± 0.10 |
Deuterium substitution marginally increases molecular weight and reduces metabolic degradation rates without significantly altering solubility or melting points .
Applications in Pharmaceutical Research
Role as a Metabolic Tracer
The compound’s deuterated ethyl group serves as a stable isotopic label, enabling:
-
Mass Spectrometry Detection: Enhanced signal resolution in pharmacokinetic assays .
-
Metabolic Pathway Mapping: Tracking drug metabolites without isotopic interference .
Structural Analog Activity
Non-deuterated analogs like glimepiride sulfonamide (CAS 119018-29-0) exhibit hypoglycemic activity by binding to sulfonylurea receptors in pancreatic β-cells . While the deuterated variant’s bioactivity remains unstudied, its structural similarity suggests potential applications in diabetes research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume